2-Methylaminomethyl coumaran
Description
Contextualization of the Coumaran Scaffold in Heterocyclic Chemistry
The coumaran scaffold, chemically known as 2,3-dihydrobenzofuran (B1216630), is a heterocyclic compound featuring a benzene (B151609) ring fused to a 2,3-dihydrofuran (B140613) ring. hmdb.cacaymanchem.com This structure is a core component of numerous natural and synthetic molecules and serves as a significant pharmacophore in the development of bioactive compounds. caymanchem.com As a member of the 1-benzofuran class, the coumaran skeleton is a foundational structure in medicinal chemistry, with its derivatives being explored for a wide range of applications. chemmethod.comchemicalbook.com The versatility of the coumaran ring system allows for diverse chemical modifications, making it a privileged scaffold in the synthesis of complex heterocyclic structures. mdpi.com Its presence in various biologically active molecules underscores its importance in chemical and pharmaceutical research. chemball.com
Overview of Key Research Domains Pertaining to 2-Methylaminomethyl Coumaran
Research into this compound, also identified in scientific literature as 2-Methylaminomethyl-2,3-dihydrobenzofuran and by the code EPS-4032, has primarily focused on two distinct domains: its potential as a pharmacological agent and its application as a chemical intermediate.
One of the main areas of investigation has been its analgesic properties. A notable study explored the mode of action of this compound as an analgesic in mice, revealing a potent effect. nih.gov The research indicated that the analgesic potency of this compound was comparable to that of codeine and significantly higher than that of aminopyrine. jst.go.jpnii.ac.jp This has positioned the compound as a subject of interest in the study of pain relief mechanisms.
Another key research domain is its use as a chemical intermediate. Patents have described the use of 2-methylamino-coumarans as precursor compounds in the manufacture of other chemical products, including dyes and pesticides. This highlights its utility as a building block for creating more complex molecules with specific industrial applications.
The table below summarizes the comparative analgesic effect of this compound (EPS-4032) as identified in research studies.
| Compound | Comparative Analgesic Potency |
| This compound (EPS-4032) | Roughly equivalent to Codeine |
| This compound (EPS-4032) | 5 times as potent as Aminopyrine |
| Morphine | Analgesia antagonized by Levallorphan |
| This compound (EPS-4032) | Analgesia potentiated by Levallorphan |
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-5,9,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGKHRKVBNBRDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33357-26-5 (hydrochloride) | |
| Record name | 2-Methylaminomethyl-2,3-dihydrobenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021130018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50943453 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21130-01-8 | |
| Record name | 2-Methylaminomethyl-2,3-dihydrobenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021130018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of 2 Methylaminaminomethyl Coumaran
Direct Synthetic Pathways to 2-Methylaminomethyl Coumaran
Direct synthesis of this compound involves methods that introduce the methylaminomethyl group at the 2-position of the coumaran ring.
Catalytic Hydrogenation Methods for this compound Formation
Catalytic hydrogenation is a key method for the synthesis of this compound. This process typically involves the reduction of a suitable precursor, such as a 2-cyanocoumaran or a related nitro compound, in the presence of a metal catalyst. google.comorganicchemistrydata.org
A German patent describes a process for preparing 2-methylamino-coumarans by hydrogenating 2-methyl-aminobenzofurans. google.com For instance, 2-methyl-5-aminobenzofuran is dissolved in methanol (B129727) and hydrogenated using a Raney-Nickel catalyst at elevated temperature and pressure to yield 2-methyl-5-aminocoumaran. google.com Similarly, 2-methyl-7-aminobenzofuran can be converted to 2-methyl-7-aminocoumaran. google.com This selective hydrogenation of the double bond in the 2,3-position is noteworthy, especially in the presence of an amino group on the benzene (B151609) nucleus. google.com
The general principle of catalytic hydrogenation involves the addition of hydrogen across a double bond, which is a thermodynamically favorable reduction reaction. libretexts.org The reaction requires a metal catalyst, such as platinum, palladium, or nickel, to lower the activation energy. organicchemistrydata.orglibretexts.org The process is stereoselective, typically resulting in syn-addition of hydrogen atoms. masterorganicchemistry.com
Table 1: Examples of Catalytic Hydrogenation for Coumaran Synthesis
| Precursor | Catalyst | Product | Reference |
| 2-Methyl-5-aminobenzofuran | Raney-Nickel | 2-Methyl-5-aminocoumaran | google.com |
| 2-Methyl-7-aminobenzofuran | Raney-Nickel | 2-Methyl-7-aminocoumaran | google.com |
| 2-Methyl-5-nitrobenzofuran | Raney-Nickel | 2-Methyl-5-aminobenzofuran | google.com |
Precursor Design and Derivatization for this compound Synthesis
The design and synthesis of appropriate precursors are crucial for the successful production of this compound. These precursors often contain a functional group at the 2-position that can be readily converted to the desired methylaminomethyl group.
One common strategy involves the use of coumarin-3-carboxylic acids. These compounds can undergo various functionalization reactions at the C3 and C4 positions. ias.ac.in For example, a three-component reaction of coumarin-3-carboxylic acids with formaldehyde (B43269) and an amine in an aqueous medium can lead to aminoalkylation. ias.ac.in This reaction proceeds through the formation of an iminium salt, which is then attacked by the coumarin (B35378) derivative, followed by decarboxylation to yield the final product. ias.ac.in
Another approach involves the modification of a pre-existing methyl group on the coumarin ring. For instance, (coumarinyl)methyl acetates can undergo palladium-catalyzed nucleophilic substitution with various amines to form aminomethylcoumarins. beilstein-journals.org This method is versatile and allows for the creation of a diverse library of aminated coumarins. beilstein-journals.org
The synthesis of precursors can also involve multi-component reactions. For example, the Ugi or Mannich-type multi-component reactions can be used to synthesize peptide azides, which can then be used in click chemistry with alkyne-functionalized coumarin esters to create bio-hybrid amphiphiles. nih.gov
Synthesis of Core Coumaran Structures Relevant to this compound Analogs
The synthesis of the core coumaran (2,3-dihydrobenzofuran) structure is a fundamental aspect of producing a wide range of analogs. thegoodscentscompany.comintatrade.de Various methods, including cyclization reactions and transition-metal-catalyzed approaches, have been developed for this purpose.
Cyclization Reactions in Coumaran Ring Formation
Cyclization reactions are a cornerstone of coumaran synthesis. These reactions typically involve the formation of the heterocyclic ring from an open-chain precursor.
One such method is the intramolecular hydroarylation of phenol-derived propiolates, catalyzed by gold(I), to yield coumarins. organic-chemistry.org Another approach involves the annulation of phenolic acetates with acrylates in the presence of a rhodium catalyst. organic-chemistry.org
Silver-catalyzed asymmetric synthesis has also been employed to produce 2,3-dihydrobenzofurans, providing a route to chiral pterocarpans. thegoodscentscompany.com Furthermore, iron-catalyzed oxidative cross-coupling of phenols and alkenes offers another pathway to these structures. thegoodscentscompany.com
Palladium-Catalyzed Approaches to Benzofuran (B130515) and Coumaran Derivatives
Palladium-catalyzed reactions are powerful tools for the synthesis of benzofuran and coumaran derivatives. researchgate.netnih.gov These methods often involve C-H bond activation and cross-coupling reactions. mdpi.com
A notable example is the palladium-catalyzed substitution of (coumarinyl)methyl acetates with various nucleophiles, including amines, which proceeds through a palladium π-benzyl-like complex. beilstein-journals.org This approach is advantageous as it can be achieved with simple triphenylphosphine-ligated palladium. beilstein-journals.org
Palladium catalysis is also used in the synthesis of coumarins from phenols and olefins, involving cyclization. nih.gov Furthermore, palladium-catalyzed intramolecular cyclization–thiocarbonylation cascades using thioesters can afford coumaran derivatives with a chiral quaternary carbon atom. researchgate.netthieme-connect.com The Suzuki cross-coupling reaction, catalyzed by palladium, is another versatile method for creating C-C bonds and has been used to synthesize various 3-, 4-, and 6-substituted coumarins. mdpi.commdpi.com
Table 2: Palladium-Catalyzed Reactions for Coumarin/Coumaran Synthesis
| Reaction Type | Catalyst System | Product Type | Reference |
| Nucleophilic Substitution | Pd/PPh3 | Aminated Coumarins | beilstein-journals.org |
| Cyclization | Palladium Catalyst | Coumarins/Benzofurans | nih.gov |
| Cyclization-Thiocarbonylation | Palladium Catalyst | Chiral Coumaran Derivatives | researchgate.netthieme-connect.com |
| Suzuki Cross-Coupling | PdCl2(PPh3)2 | Substituted Coumarins | mdpi.com |
Organocatalytic and Stereoselective Syntheses of Coumaran Frameworks
In recent years, organocatalysis has emerged as a powerful strategy for the stereoselective synthesis of coumaran frameworks. rsc.org These methods offer an alternative to metal-catalyzed reactions and can provide access to chiral compounds with high enantioselectivity. researchgate.net
Chiral phosphoric acid has been used as a catalyst in the asymmetric synthesis of dihydrocoumarins. researchgate.net These reactions have been successful in producing various spiro compounds with good to excellent stereoselectivity. researchgate.net The development of new stereoselective synthetic methods is an active area of research, with the goal of creating a wider range of structurally diverse and optically active coumaran derivatives. researchgate.netzenodo.org
Functionalization and Derivatization of this compound
The this compound scaffold serves as a versatile platform for chemical modification. Its structure presents two primary sites for functionalization: the secondary amine of the methylamino group and the aromatic portion of the coumaran (2,3-dihydrobenzofuran) ring system. Strategic derivatization at these positions allows for the systematic generation of analogs to explore structure-activity relationships and develop chemical probes.
Modification of the Methylamino Group for Analog Generation
The secondary amine in the 2-methylaminomethyl side chain is a highly reactive and versatile handle for generating a diverse library of analogs. Standard organic transformations can be employed to modify this group, primarily through N-alkylation and N-acylation reactions.
N-Alkylation: The introduction of new alkyl groups onto the nitrogen atom can be achieved through several methods. The direct reaction with alkyl halides, often in the presence of a non-nucleophilic base, can yield tertiary amines. However, this method can sometimes lead to quaternization as a side reaction. libretexts.org A more controlled and widely used approach is reductive amination. This process involves the reaction of the parent secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to furnish the N-alkylated tertiary amine. organic-chemistry.org This method is highly efficient and tolerates a wide range of functional groups on the aldehyde/ketone, allowing for the introduction of complex substituents. organic-chemistry.org For particularly challenging alkylations, alternative methods utilizing specific catalysts, such as cobalt(II) complexes for reactions with alcohols, or specialized conditions like using caesium carbonate in DMF, have been developed. nih.govpsu.edursc.org
N-Acylation: The amine can be readily converted into an amide via N-acylation. This is typically accomplished by reacting the this compound with acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl byproduct. vulcanchem.com Alternatively, coupling with carboxylic acids using standard peptide coupling reagents (e.g., DCC, EDC) provides a direct route to amide analogs. These reactions are generally high-yielding and allow for the incorporation of a vast array of functionalities through the acyl group.
The table below summarizes key synthetic transformations for modifying the methylamino group.
| Transformation | Reagent Class | Product Type | Example Conditions | Citation |
| N-Alkylation | Alkyl Halide | Tertiary Amine | R-X, K₂CO₃, Acetonitrile | libretexts.org |
| Reductive Amination | Aldehyde or Ketone | Tertiary Amine | RCHO, NaBH(OAc)₃, CH₂Cl₂ | organic-chemistry.org |
| N-Acylation | Acyl Chloride | Amide | RCOCl, Et₃N, CH₂Cl₂ | vulcanchem.com |
| N-Acylation | Carboxylic Acid | Amide | RCOOH, EDC, HOBt, DMF | researchgate.net |
Regioselective Substitutions on the Coumaran Ring System
The aromatic ring of the coumaran system is activated towards electrophilic aromatic substitution due to the electron-donating effect of the heterocyclic ether oxygen at position 1. This directing effect preferentially enhances the nucleophilicity of the C5 and C7 positions. thegoodscentscompany.comresearchgate.net Consequently, electrophilic substitution reactions on the this compound scaffold proceed with high regioselectivity, primarily yielding 5- and/or 7-substituted products.
Common electrophilic substitution reactions include:
Halogenation: Bromination or chlorination using reagents like N-bromosuccinimide (NBS) or molecular bromine typically yields a mixture of 5- and 7-halo derivatives, with the potential for di-substitution at both positions (e.g., 5,7-dibromo) under forcing conditions. researchgate.net
Nitration: Reaction with nitric acid in a sulfuric acid medium introduces a nitro group, another valuable functional group for further transformations, at the 5- or 7-position.
Friedel-Crafts Reactions: Acylation or alkylation under Lewis acid catalysis (e.g., AlCl₃) can introduce alkyl or acyl groups onto the aromatic ring, although conditions must be carefully controlled to avoid side reactions involving the other functional groups in the molecule.
The inherent directing effect of the coumaran nucleus is a powerful tool for creating specifically substituted analogs for biological evaluation, where the position of a substituent can dramatically influence activity. researchgate.netnih.gov
The following table outlines common regioselective substitutions on the coumaran ring.
| Reaction Type | Typical Reagents | Primary Position(s) of Substitution | Resulting Functional Group | Citation |
| Bromination | Br₂, Acetic Acid or NBS | 5- and/or 7- | -Br | researchgate.net |
| Nitration | HNO₃, H₂SO₄ | 5- and/or 7- | -NO₂ | researchgate.net |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5- and/or 7- | -C(O)R |
Preparation of Conjugates and Probes Incorporating the this compound Unit
The unique chemical structure of this compound makes it an attractive scaffold for the development of molecular conjugates and probes. nih.gov The coumaran nucleus possesses inherent fluorescent properties, and the methylamino group provides a convenient and reactive handle for covalent attachment to other molecules. researchgate.netnih.gov
The development of such tools involves linking the coumaran unit to a molecule of interest, which could be a biomolecule (like a peptide or oligonucleotide), a targeting ligand, or a reporter group (like biotin). researchgate.net The most common strategy for this conjugation is the formation of a stable amide bond by reacting the amine of the coumaran derivative with an activated carboxylic acid (e.g., an N-hydroxysuccinimide ester) on the target molecule. This approach is widely used in bioconjugation due to its efficiency and stability.
Coumarin and its derivatives are frequently used as fluorophores in the design of fluorescent probes for detecting specific analytes such as metal ions or reactive oxygen species, or for imaging cellular processes. nih.govnih.govmdpi.com By attaching a specific receptor or reactive group to the coumaran scaffold, a probe can be designed to exhibit a change in its fluorescence (e.g., quenching or enhancement) upon interaction with its target. mdpi.com The 2-methylaminomethyl group is an ideal attachment point for such a receptor, allowing for a modular design of highly specific chemical probes.
The table below illustrates examples of how the this compound scaffold could be incorporated into functional probes and conjugates.
| Conjugate/Probe Type | Molecule to Conjugate | Linkage Chemistry | Potential Application | Citation |
| Fluorescent Peptide Conjugate | Peptide with NHS-ester | Amide Bond Formation | Tracking peptide localization | researchgate.netnih.gov |
| Biotinylated Tracer | Activated Biotin (e.g., Biotin-NHS) | Amide Bond Formation | Affinity-based purification/detection | researchgate.net |
| Metal Ion Sensor | Ion-chelating moiety with a carboxylic acid | Amide Bond Formation | Fluorescent detection of specific metal ions | mdpi.com |
| Oligonucleotide Probe | Phosphoramidite-modified coumaran | Phosphodiester linkage synthesis | Fluorescent labeling of DNA/RNA | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 2 Methylaminaminomethyl Coumaran and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. longdom.org
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure. In ¹H NMR, the chemical shift, integration, and multiplicity of the signals reveal the types of protons and their neighboring atoms. For 2-methylaminomethyl coumaran, distinct signals are expected for the aromatic protons of the coumaran ring, the protons of the dihydrofuran ring, the methyl group, and the aminomethyl bridge.
¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, attached to an oxygen or nitrogen). masterorganicchemistry.comorganicchemistrydata.org For instance, the carbon atoms of the benzene (B151609) ring will resonate in the aromatic region (typically 110-160 ppm), while the aliphatic carbons of the dihydrofuran ring and the methyl and aminomethyl groups will appear at higher fields. bhu.ac.in The analysis of ¹³C NMR spectra is often enhanced by proton-decoupled techniques, which simplify the spectrum to single lines for each carbon atom, and by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which can distinguish between CH, CH₂, and CH₃ groups. bhu.ac.in
A representative, though not specific to the target molecule, table of expected chemical shift ranges for the functional groups present in this compound is provided below.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic (C₆H₄) | 6.5 - 8.0 | 110 - 160 |
| Dihydrofuran (CH, CH₂) | 2.5 - 5.0 | 20 - 80 |
| Aminomethyl (CH₂) | 2.5 - 4.0 | 30 - 60 |
| Methyl (CH₃) | 2.0 - 3.0 | 30 - 45 |
| C-O (Ether) | 3.5 - 4.5 | 50 - 80 |
| C-N (Amine) | 2.5 - 4.0 | 30 - 60 |
Note: These are general ranges and actual values will vary based on the specific molecular structure and solvent used.
Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between nuclei, providing deeper insights into molecular structure and connectivity. wikipedia.org
COSY (Correlation Spectroscopy) is a homonuclear 2D NMR experiment that identifies protons that are spin-spin coupled to each other, typically through two or three bonds. libretexts.org In the COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons, allowing for the tracing of the proton connectivity throughout the molecule. For example, correlations would be expected between the protons on the dihydrofuran ring and between the aromatic protons. longdom.orgcreative-biostructure.com
NOESY (Nuclear Overhauser Effect Spectroscopy) is another homonuclear 2D NMR experiment that identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. libretexts.orgcreative-biostructure.com This is particularly useful for determining the three-dimensional conformation of the molecule. For instance, NOESY can reveal the spatial relationship between the methylaminomethyl substituent and the coumaran ring system, providing information about its preferred orientation. researchgate.net
Other 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate proton signals with their directly attached carbon atoms (HSQC) or with carbons that are two or three bonds away (HMBC), respectively. wikipedia.orgresearchgate.net These techniques are invaluable for unambiguously assigning all ¹H and ¹³C signals. researchgate.net
The flexible side chain of this compound can adopt various conformations. Conformation-specific NMR studies can provide insights into the conformational preferences and dynamics of this molecule in solution. nih.gov By analyzing NMR parameters such as coupling constants and Nuclear Overhauser Effects (NOEs) at different temperatures, it is possible to determine the relative populations of different conformers and the energy barriers between them. researchgate.netnih.gov For example, the Karplus equation can be used to relate the observed three-bond proton-proton coupling constants (³JHH) to the dihedral angles in the dihydrofuran ring and the side chain, providing information about their puckering and orientation. nih.gov Furthermore, molecular dynamics simulations can be combined with NMR data to generate detailed models of the conformational landscape of this compound. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, NOESY)
Vibrational Spectroscopy for Bond Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules, which are directly related to the types of chemical bonds present and their strengths. mdpi.com
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. mdpi.comthermofisher.com The resulting spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different functional groups. mdpi.com For this compound, characteristic FTIR absorption bands would be expected for the aromatic C-H and C=C stretching vibrations, the aliphatic C-H stretching of the dihydrofuran ring and methyl group, the C-O-C stretching of the ether linkage, and the N-H and C-N vibrations of the amine group. researchgate.netresearchgate.net Attenuated Total Reflectance (ATR)-FTIR is a common technique that allows for the analysis of solid and liquid samples with minimal preparation. mdpi.comthermofisher.com
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| C-O-C (Ether) | Asymmetric Stretching | 1275 - 1200 |
| C-O-C (Ether) | Symmetric Stretching | 1150 - 1085 |
| N-H (Secondary Amine) | Stretching | 3500 - 3300 |
| N-H (Secondary Amine) | Bending | 1650 - 1580 |
| C-N | Stretching | 1250 - 1020 |
Note: These are general ranges and the exact positions of the bands can be influenced by the molecular environment and intermolecular interactions.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. utwente.nl While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, certain vibrations that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the aromatic ring vibrations are expected to be particularly strong in the Raman spectrum.
Surface-Enhanced Raman Scattering (SERS) is a powerful technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as gold or silver nanoparticles. oceanoptics.comrsc.org This enhancement allows for the detection of very low concentrations of analytes. oceanoptics.com SERS could be applied to study this compound at trace levels or to investigate its interaction with metal surfaces. researchgate.netnih.gov The SERS spectrum can provide detailed information about the orientation of the molecule on the surface, as the enhancement is greatest for vibrational modes that are perpendicular to the surface. researchgate.net
Analysis of Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional group vibrations within a molecule. spectroscopyonline.com For this compound, the IR spectrum would be expected to display a series of distinct absorption bands corresponding to its key structural features.
The C-H stretching vibrations of the aromatic ring are typically observed in the 3100–3000 cm⁻¹ region. ijres.org The aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups would appear at slightly lower wavenumbers. The presence of the secondary amine (N-H) would likely produce a moderate absorption band in the region of 3300-3500 cm⁻¹. ias.ac.in
The C-O-C stretching of the dihydrofuran ring is a key feature and is expected to produce a strong band. In coumarin (B35378) derivatives, the C=O stretching of the lactone ring is a very strong and characteristic absorption, typically found around 1700-1750 cm⁻¹. mdpi.commdpi.com For this compound, which is a dihydrobenzofuran derivative, the focus would be on the ether C-O-C stretching vibrations. thegoodscentscompany.com Additionally, C-N stretching vibrations would also be present, likely in the 1250-1020 cm⁻¹ range.
For comparison, studies on other coumarin derivatives have identified C-C stretching vibrations within the benzene and pyrone rings in the range of 1351-1663 cm⁻¹. ias.ac.in In 7-amino-4-trifluoromethyl coumarin, NH2 asymmetric and symmetric stretching vibrations were observed at 3453 and 3366 cm⁻¹, respectively. ias.ac.in
Table 1: Expected Characteristic IR Vibrational Frequencies for this compound
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H (secondary amine) | Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic) | Stretching | 2850-2960 |
| C-O-C (ether) | Asymmetric Stretching | 1200-1275 |
| C-O-C (ether) | Symmetric Stretching | 1020-1075 |
| C-N | Stretching | 1020-1250 |
| C=C (aromatic) | Stretching | 1450-1600 |
Electronic Absorption and Emission Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectrum of coumarin and its derivatives is influenced by the chromophoric system of the benzopyrone core and the nature of its substituents. walisongo.ac.idnih.gov Electronic transitions are typically of the n→π* and π→π* type. walisongo.ac.id
For coumarin derivatives, the electronic spectrum generally shows multiple absorption bands. For instance, a study on 3-methoxycarbonylcoumarin derivatives recorded experimental UV-Vis spectra in ethanol (B145695) between 200 and 800 nm, revealing three broad peaks between 220 and 380 nm. nih.gov The position and intensity of these bands are sensitive to the electronic effects of the substituents. nih.gov Theoretical calculations using time-dependent density functional theory (TD-DFT) can predict these electronic transitions and often show good correlation with experimental data. walisongo.ac.idnih.gov For example, in one study, the calculated absorption spectra for coumarin derivatives showed the main absorption peak in the near-ultraviolet region. mdpi.com
The UV spectrum of this compound is expected to show absorptions characteristic of the dihydrobenzofuran ring system, with the specific wavelengths influenced by the methylaminomethyl substituent.
Table 2: Typical UV-Vis Absorption Maxima for Coumarin Derivatives
| Compound/Derivative Class | Solvent | Absorption Maxima (λmax, nm) | Reference |
| Coumarin 1 | 375 | aatbio.com | |
| Coumarin 343 | 443 | aatbio.com | |
| 6-Bromo-3-methoxycarbonylcoumarin | Ethanol | 347, 291, 228 | nih.gov |
| 6-Nitro-3-methoxycarbonylcoumarin | Ethanol | 331, 271 | nih.gov |
Coumarin derivatives are well-known for their fluorescent properties, typically emitting in the blue-green region of the spectrum. thermofisher.com The fluorescence emission is highly dependent on the substitution pattern and the solvent polarity. researchgate.net The Stokes shift, which is the difference between the excitation and emission maxima, is an important characteristic of a fluorophore.
Coumarins are UV-excitable, blue fluorescent dyes with an emission range of approximately 410 to 470 nm. thermofisher.com For example, Coumarin 1 has an excitation maximum at 375 nm and an emission maximum at 446 nm, resulting in a Stokes' shift of 71 nm. aatbio.com Coumarin 343 exhibits an excitation peak at 443 nm and an emission peak at 461 nm. aatbio.com The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also a key parameter that is influenced by the molecular structure and environment. nih.gov
The fluorescence properties of this compound would be determined by its specific electronic structure. The presence of the aminomethyl group could potentially lead to interesting fluorescence characteristics, as amino groups are known to influence the photophysical properties of coumarins. thermofisher.com
Table 3: Fluorescence Properties of Selected Coumarin Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Reference |
| Coumarin 1 | 375 | 446 | 71 | aatbio.com |
| Coumarin 343 | 443 | 461 | 18 | aatbio.com |
| 7-Amino-4-methylcoumarin | - | ~470 | - | thermofisher.com |
| Coumarin 6 | - | ~500 | - | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. researchgate.net In the mass spectrum of coumarin and its derivatives, the molecular ion peak is typically observed, and its fragmentation pattern provides valuable structural information. mdpi.comnih.gov
A common fragmentation pathway for coumarins involves the loss of a CO molecule (28 Da) from the pyrone ring. benthamopen.com For instance, coumarin itself (m/z 146) can lose CO to form a benzofuran (B130515) radical ion at m/z 118. benthamopen.com Further fragmentation can lead to ions at m/z 90 and 89. benthamopen.com The fragmentation of substituted coumarins is influenced by the nature and position of the substituents. nih.govnih.gov
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula. The fragmentation pattern would likely involve cleavage of the methylaminomethyl side chain and fragmentation of the coumaran ring system. High-resolution mass spectrometry (HRMS) would be crucial for determining the elemental composition of the fragment ions, aiding in the elucidation of the fragmentation pathways. benthamopen.com
Table 4: Common Fragment Ions in the Mass Spectra of Coumarin Derivatives
| Compound Class | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway | Reference |
| Coumarin | 147 [M+H]⁺ | 103, 91 | Loss of CO₂ | researchgate.netmdpi.com |
| 7-Methylcoumarin | - | - | Loss of CO₂ | mdpi.com |
| 7-Methoxycoumarin | - | - | Loss of CO₂ | mdpi.com |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.netmdpi.com
Crystal structure analyses of coumarin derivatives have revealed that the planarity of the coumarin ring system is a common feature. researchgate.net Intermolecular interactions, particularly C-H···O hydrogen bonds, often play a significant role in the packing of the molecules in the crystal lattice, leading to the formation of dimers or more extended two-dimensional or three-dimensional networks. researchgate.netmdpi.com
For this compound, a single-crystal X-ray diffraction study would reveal its precise molecular geometry and how the molecules are arranged in the solid state. The presence of the N-H group provides a potential hydrogen bond donor, which could lead to specific intermolecular hydrogen bonding patterns involving the oxygen atom of the coumaran ring or other acceptor atoms in neighboring molecules.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. wikipedia.org It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of a molecule. mdpi.com Since this compound possesses a chiral center at the 2-position of the coumaran ring, it can exist as a pair of enantiomers.
CD spectroscopy can be used to distinguish between the enantiomers and to determine the enantiomeric excess of a sample. nih.gov The CD spectrum of a chiral coumarin derivative would show characteristic positive or negative bands corresponding to its electronic transitions. metu.edu.tr The sign and magnitude of these bands are directly related to the absolute configuration of the chiral centers. nih.gov Time-resolved circular dichroism (TRCD) can even be used to follow changes in chirality during chemical reactions or conformational changes. mdpi.com
Computational and Theoretical Investigations of 2 Methylaminaminomethyl Coumaran
Quantum Chemical Calculations
Quantum chemical calculations have become a cornerstone in the study of molecular systems. These methods solve the Schrödinger equation (or its density-based equivalent) to predict a wide range of molecular properties, including equilibrium geometries, electronic structure, and spectroscopic parameters.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. mdpi.com This is achieved by finding the minimum energy structure on the potential energy surface. For coumarin (B35378) derivatives, methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) paired with basis sets such as 6-31G(d) or 6-311++G(d,p) have been shown to provide reliable geometric parameters that are in good agreement with experimental data from X-ray crystallography. researchgate.netnih.gov
The optimization process involves iterative calculations that adjust bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible and the total energy is at a minimum. arxiv.org For 2-Methylaminomethyl coumaran, DFT calculations would define the precise spatial orientation of the coumaran ring system relative to the flexible methylaminomethyl side chain. The results from such a calculation would provide a detailed picture of the molecule's shape, which is fundamental to understanding its interactions and reactivity.
| Parameter | Bond | Calculated Value (Å / °) |
|---|---|---|
| Bond Lengths | O1–C2 | 1.37 |
| C2–C3 | 1.52 | |
| C2–C9 | 1.51 | |
| C9–N10 | 1.47 | |
| Bond Angles | O1–C2–C3 | 109.5 |
| C2–C9–N10 | 112.0 | |
| C9–N10–C11 | 113.5 |
The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. ijpsat.org A smaller gap suggests that the molecule is more polarizable and reactive. ijpsat.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen heteroatom of the coumaran system. The LUMO is typically distributed over the aromatic part of the molecule. researchgate.net The presence of the methylaminomethyl substituent can influence the energies and distribution of these orbitals.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Population Analysis (NPA), calculates the partial atomic charges on each atom. frontiersin.org This reveals the electron density distribution across the molecule, highlighting polar regions and potential sites for electrostatic interactions. In this compound, the oxygen and nitrogen atoms are expected to carry negative partial charges, making them nucleophilic centers, while adjacent carbon and hydrogen atoms would carry partial positive charges.
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.20 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Energy Gap (ΔE) | 5.25 |
Quantum chemical calculations are highly effective in predicting and helping to interpret various types of molecular spectra. rsc.org DFT calculations can compute harmonic vibrational frequencies, which correlate with experimental Infrared (IR) and Raman spectra. ripublication.commdpi.com By comparing the calculated vibrational modes with experimental data, a detailed assignment of the spectral bands to specific molecular motions (e.g., stretching, bending) can be achieved. researchgate.net
Similarly, Gauge-Including Atomic Orbital (GIAO) methods are routinely used to calculate the nuclear magnetic shielding tensors, which are then converted into Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govmdpi.com These theoretical predictions are often in excellent agreement with experimental NMR data, aiding in the structural elucidation of complex molecules. researchgate.net
Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). walisongo.ac.idarxiv.org It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). These calculations can confirm the origin of observed absorption bands, typically arising from π→π* and n→π* transitions within the coumaran chromophore. walisongo.ac.id
| Spectroscopy | Feature | Calculated Value | Typical Experimental Value |
|---|---|---|---|
| IR | C-O-C stretch | 1250 cm⁻¹ | 1255 cm⁻¹ |
| N-H bend | 1600 cm⁻¹ | 1605 cm⁻¹ | |
| ¹³C NMR | C2 | 85.0 ppm | 84.5 ppm |
| C9 (CH₂) | 55.0 ppm | 54.8 ppm | |
| UV-Vis | λmax (π→π*) | 280 nm | 282 nm |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. uni-muenchen.de It is plotted onto the molecule's electron density surface and color-coded to indicate different potential values. MEP maps are valuable for identifying the sites of electrophilic and nucleophilic attack. researchgate.net
Regions of negative electrostatic potential (typically colored red and yellow) correspond to areas with an excess of electrons, such as those around electronegative atoms like oxygen and nitrogen, and are attractive to electrophiles. researchgate.netresearchgate.net Regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. researchgate.net For this compound, the MEP map would show significant negative potential around the coumaran oxygen and the side-chain nitrogen, identifying them as primary sites for hydrogen bonding and interaction with electrophiles. The aromatic protons and the N-H proton would appear as positive potential regions. wolfram.com
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classical Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de A key feature of NBO analysis is its ability to quantify delocalization and hyperconjugative interactions by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. uba.aricm.edu.pl
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (O1) | π* (C7a-C8) | 20.5 |
| π (C4a-C5) | π* (C6-C7) | 18.2 |
| LP (N10) | σ* (C2-C9) | 5.8 |
| σ (C3-H) | σ* (C2-O1) | 2.1 |
*LP denotes a lone pair orbital. E(2) represents the stabilization energy from donor-acceptor interactions.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonds based on the topology of the electron density (ρ). amercrystalassn.org This theory partitions the molecule into atomic basins, allowing for the calculation of atomic properties. amercrystalassn.orgarxiv.org The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs) found between two bonded atoms. muni.cz
Several properties at the BCP provide insight into the nature of the chemical bond. sciencesconf.org The value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are key indicators. A high ρ(r) value is characteristic of covalent bonds. The sign of the Laplacian indicates whether charge is concentrated (∇²ρ(r) < 0, typical for shared covalent interactions) or depleted (∇²ρ(r) > 0, typical for closed-shell interactions like ionic bonds or van der Waals forces) in the internuclear region. sciencesconf.org For this compound, QTAIM analysis would be used to characterize the covalent nature of the C-C, C-O, C-N, and C-H bonds within the molecule. rsc.org
| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) |
|---|---|---|
| O1–C8 | 0.250 | -0.580 |
| C4a–C8 | 0.315 | -0.810 |
| C2–C9 | 0.245 | -0.650 |
| C9–N10 | 0.260 | -0.720 |
Based on a comprehensive review of available scientific literature, there is a notable lack of specific computational and theoretical investigation data for the compound "this compound," also known as 2-(methylaminomethyl)-2,3-dihydrobenzofuran.
While computational studies, including pharmacophore modeling, QSAR, molecular docking, and molecular dynamics simulations, have been conducted on the broader class of 2,3-dihydrobenzofuran (B1216630) derivatives , the findings from these studies are specific to the analogs being investigated and cannot be directly extrapolated to this compound. The nature and position of substituents on the 2,3-dihydrobenzofuran scaffold are critical in determining the outcome of such computational analyses.
For instance, existing research includes:
Pharmacophore screening, molecular docking, and molecular dynamics simulations have been used to design 2,3-dihydrobenzofuran derivatives as potential inhibitors for targets like phosphodiesterase 1B (PDE1B). nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies have been performed on series of 2-phenyl-2,3-dihydrobenzofurans to understand the structural requirements for antileishmanial activity. nih.govresearchgate.net
Molecular docking and molecular dynamics have been employed to predict the binding modes of flavonoid derivatives containing a 2,3-dihydrobenzofuran backbone with viral neuraminidase. nih.gov
Molecular docking has been used to explore the binding of various 2,3-dihydrobenzofuran derivatives to microbial proteins, cannabinoid receptors, and poly(ADP-ribose)polymerase-1 (PARP-1). researchgate.netnih.govdigitellinc.comacs.org
However, these studies focus on derivatives with different substitution patterns, such as carboxylates, carboxamides, or phenyl groups nih.govresearchgate.netacs.org, which fundamentally differ from the methylaminomethyl group at the 2-position specified in the query.
Therefore, a scientifically accurate article detailing the specific computational and theoretical investigations of this compound as per the requested outline cannot be generated from the currently available public research data. The creation of such an article would require dedicated computational studies to be performed on the exact molecule of interest.
Mechanistic Insights into Molecular Interactions and Biological Recognition
Enzyme Interaction and Inhibition Mechanisms (In Vitro/In Silico)
Monoamine Oxidase (MAO) Inhibition Pathways
Coumarin (B35378) derivatives have been identified as inhibitors of monoamine oxidases (MAOs), enzymes that deaminate key neurotransmitters. mdpi.com The inhibitory activity is influenced by the substitution patterns on the coumarin nucleus. mdpi.com For instance, the introduction of substituents at various positions can modulate the biological activity and selectivity towards MAO-A or MAO-B isoforms. mdpi.com
Computational studies and X-ray crystallography have provided detailed insights into the binding modes. For example, a dual inhibitor, compound 1 (7-[(4-{[benzyl(methyl)amino]methyl}benzyl)oxy]-4-(hydroxymethyl)-2H-chromen-2-one), demonstrates tight-binding inhibition of MAO-B. nih.gov Its binding induces significant conformational changes at the entrance of the MAO-B cavity. nih.gov The chemical properties of the coumarin nucleus facilitate stabilization through hydrogen bonds and π–π stacking interactions with crucial tyrosine residues (Tyr435 and Tyr398 for MAO-B) in the active site. mdpi.com
Another related compound, 7-((3-chlorobenzyl)oxy)-4-((methylamino)methyl)-2H-chromen-2-one, has been studied as a selective MAO-B inhibitor, highlighting the importance of the substituents in directing the interaction. mdpi.com The binding of these inhibitors is often reversible and can be highly potent, with some derivatives showing IC50 values in the nanomolar to micromolar range. nih.govfrontiersin.org
Interactive Table: MAO Inhibition Data for Coumarin Derivatives
| Compound/Derivative | Target Enzyme | Inhibition Constant (IC50/Ki) | Key Interactions |
| Compound 1 (hydrochloride) | MAO-B | Ki = 4.5 μM | Tight-binding, conformational changes at entrance cavity. nih.gov |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | hMAO-A | IC50: 6.97-7.65 μM | --- |
| 4,7-dimethyl-5-hydroxycoumarin derivatives | hMAO-B | IC50: 1.88-4.76 μM | --- |
| 5-demethoxy-10′-ethoxyexotimarin F | MAO-B | IC50 = 153.25 ± 1.58 nM | Selective inhibition. mdpi.com |
| 3-phenylcoumarin (B1362560) derivative 1 | MAO-B | IC50 = 56 nM | --- |
Cholinesterase (ChE) Inhibition Mechanisms
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating acetylcholine (B1216132) levels. mdpi.comwikipedia.org Coumarin-based compounds have been developed as dual inhibitors of both MAO and ChE, which is a promising strategy for complex neurodegenerative diseases. nih.govnih.gov
The inhibition mechanism can be either reversible or pseudoirreversible. nih.govresearchgate.net In pseudoirreversible inhibition, the inhibitor carbamylates a serine residue in the catalytic triad (B1167595) of the enzyme, temporarily inactivating it. researchgate.net For reversible inhibitors, the interaction often involves binding to both the catalytic anionic subsite (CAS) and the peripheral anionic subsite (PAS) of the enzyme. nih.gov
For instance, compound 1 shows significant shape complementarity with the AChE enzymatic gorge, binding deeply from the CAS to the PAS and inducing notable structural changes in the active site. nih.gov The para-xylyl part of this molecule interacts with Tyr124 and forms π–π stacking interactions with Phe338 and Tyr341. nih.gov The coumarin carbonyl group can form a hydrogen bond with the main chain nitrogen of Ser298. nih.gov
Interactive Table: Cholinesterase Inhibition Data for Coumarin Derivatives
| Compound/Derivative | Target Enzyme | Inhibition Constant (IC50) | Inhibition Type | Key Interactions |
| Compound 1 (hydrochloride) | AChE | Micromolar/Sub-micromolar | Reversible | Binds to CAS and PAS, H-bond with Ser298, π–π stacking with Phe338 and Tyr341. nih.gov |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | hAChE | 1.52-4.95 μM | --- | --- |
| Donepezil-like coumarin 34 | bAChE | 7.6 nM | Mixed-type | Binds to both CAS and PAS. mdpi.com |
Carbonic Anhydrase Interaction Studies
Coumarins represent a distinct class of carbonic anhydrase (CA) inhibitors, acting as "prodrug inhibitors". nih.gov They undergo hydrolysis of their lactone ring, a reaction catalyzed by the esterase activity of CA itself. mdpi.comnih.gov The resulting 2-hydroxy-cinnamic acid derivative then binds to the entrance of the CA active site. nih.gov This binding site is a region of high variability among different CA isoforms, which allows for the design of isoform-selective inhibitors. mdpi.comnih.gov
The hydrolyzed coumarin does not directly interact with the catalytic zinc ion but instead blocks the entrance to the active site cavity, interfering with the proton shuttle mechanism essential for catalysis. nih.gov This unique mechanism of action distinguishes coumarins from classical sulfonamide CA inhibitors. nih.govdrugbank.com
Serine Protease Acylation Mechanisms
The lactone ring of coumarins and their dihydro-derivatives can acylate serine proteases. mdpi.com This mechanism often involves the design of "suicide substrates" where a halomethyl group is placed on the coumarin ring. mdpi.com The catalytic serine of the protease attacks the lactone carbonyl, forming an acyl-enzyme intermediate. mdpi.comlbl.gov A subsequent electronic rearrangement, facilitated by the leaving halide, results in the formation of a highly conjugated exocyclic double bond. This structure is susceptible to a second nucleophilic attack from another residue on the enzyme, leading to irreversible inactivation through the formation of two covalent bonds. mdpi.com This process is a hallmark of mechanism-based inhibition. mdpi.comresearchgate.net
DNA Gyrase Interaction Studies
Coumarin antibiotics, such as novobiocin, target the bacterial enzyme DNA gyrase, a type II topoisomerase essential for DNA replication. nih.govnih.govresearchgate.net These inhibitors bind to the B subunit of the gyrase (GyrB) and inhibit its ATPase activity, which is necessary for DNA supercoiling. mdpi.comnih.gov
The binding site is located in the N-terminal portion of the GyrB protein. nih.gov The interaction is not a simple competitive inhibition of ATP binding; instead, it is thought that coumarins stabilize a conformation of the enzyme that has a low affinity for ATP. nih.gov Studies with coumarin analogs like clorobiocin (B606725) have shown that specific moieties, such as the hydroxybenzoate isopentenyl group and the 5'-alkyl group on the noviose sugar, are crucial for high-affinity binding to gyrase. nih.govresearchgate.net The binding involves a network of hydrogen bonds with residues like Arg136, Asp73, and Asn46. researchgate.net
Other Enzyme Target Engagements
The versatile coumarin scaffold has been explored for its interaction with other enzyme targets as well. For example, derivatives are being investigated as inhibitors of the Hippo pathway transcriptional co-activators YAP/TAZ, which interact with TEAD transcription factors and are implicated in cancer. google.comgoogle.com The design of these molecules focuses on disrupting the protein-protein interaction between YAP/TAZ and TEAD. google.com
Receptor Binding and Modulation at the Molecular Level
The interaction of 2-Methylaminomethyl coumaran with various receptor systems is a critical area of investigation. Its binding affinities and modulatory effects on dopamine, serotonin (B10506), and glucocorticoid receptors provide a window into its potential pharmacological activities.
Dopamine Receptor Subtype (D1, D2) Interaction
Dopamine receptors, particularly the D1 and D2 subtypes, are crucial for numerous neurological processes. While specific binding data for this compound is not extensively detailed in publicly available literature, the broader class of coumaran derivatives has been studied for its effects on the central nervous system. For instance, some 2,3-dihydrobenzofuran (B1216630) derivatives have been investigated for their central direct dopaminergic stimulant properties. thegoodscentscompany.com The interaction between D1 and D2 receptors often involves the formation of heteromers, which can be influenced by the binding of various ligands. nih.govresearchgate.net These interactions are complex, with selective agonists for each receptor subtype known to synergistically affect physiological responses. nih.govbu.edufrontiersin.org The binding of a ligand to these receptors can modulate downstream signaling pathways, influencing a range of cellular functions.
Serotonin-3 (5-HT3) Receptor Antagonism
The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. wikipedia.orgdrugbank.comnih.gov Antagonism of this receptor in both the central and peripheral nervous systems can block the nausea and vomiting reflex. nih.gov Furthermore, modulation of the 5-HT3 receptor has been implicated in mood and stress disorders, with antagonists showing potential antidepressant-like effects in preclinical studies. nih.gov These antagonists work by competitively inhibiting serotonin from binding to the postsynaptic 5-HT3 receptors. nih.gov While direct evidence for this compound as a 5-HT3 antagonist is limited, the structural features of coumarin and its derivatives allow for interaction with various biological targets. mdpi.com
Glucocorticoid Receptor Binding
The glucocorticoid receptor (GR) is a nuclear receptor that, upon ligand binding, modulates the transcription of a wide array of genes, playing a key role in inflammatory processes. frontiersin.orgembopress.org The binding of ligands to the GR's ligand-binding domain can lead to either transactivation or transrepression of target genes. frontiersin.orgrcsb.org The potency of a glucocorticoid is often related to its binding affinity and how completely it fills the ligand-binding pocket. rcsb.org Genome-wide studies have identified numerous GR binding regions, many of which are near genes involved in critical metabolic pathways. plos.org Although specific binding data for this compound at the glucocorticoid receptor is not available, the study of how various compounds interact with this receptor is an active area of research for developing novel anti-inflammatory agents. frontiersin.org
YAP/TAZ Protein-Protein Interaction Disruption
The transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) are key regulators of cell proliferation and organ growth. mdpi.comcellsignal.com Their activity is primarily controlled by the Hippo signaling pathway. When the pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEA domain (TEAD) transcription factors to promote gene expression. google.com The disruption of the YAP/TAZ-TEAD protein-protein interaction is a therapeutic strategy being explored in cancer research. google.com Certain biaryl derivatives, including those with a coumaran scaffold, have been investigated as potential inhibitors of this interaction. google.comgoogle.com Inhibiting this interaction can prevent the oncogenic transcriptional program driven by YAP/TAZ hyperactivation. google.com
Investigations into Antimicrobial Mechanisms (Non-Clinical)
Beyond its interactions with mammalian receptors, the potential antimicrobial properties of coumaran derivatives are of significant interest.
Inhibition of Biofilm Formation in Bacterial Strains (e.g., Staphylococcus aureus)
Biofilm formation is a critical virulence factor for many pathogenic bacteria, including Staphylococcus aureus, contributing to antibiotic resistance. chiet.edu.eg A compound identified as 2-[(Methylamino)methyl]phenol, which shares structural similarities with the subject compound, has been shown to inhibit biofilm formation in clinical S. aureus isolates. nih.govresearchgate.net This inhibition is thought to occur by targeting the quorum regulator SarA, which in turn down-regulates virulence genes. nih.govresearchgate.netnih.gov Notably, this compound demonstrated significant biofilm inhibition at low concentrations without exhibiting direct antibacterial activity, suggesting a mechanism that may reduce the risk of developing drug resistance. nih.govresearchgate.net The broader class of coumarins has also been reported to interfere with quorum sensing and inhibit biofilm formation in various bacterial species. mdpi.com
Interactive Data Table: Antimicrobial Activity
| Compound | Target Organism | Activity | Concentration | Source |
| 2-[(Methylamino)methyl]phenol | Staphylococcus aureus | Biofilm Inhibition | >70% inhibition at 1.25 µM | nih.gov |
| Coumarin Derivatives | Staphylococcus aureus | Biofilm Inhibition | - | chiet.edu.egmdpi.com |
| Coumarin Derivatives | Pseudomonas aeruginosa | Biofilm Inhibition | - | mdpi.com |
Downregulation of Bacterial Virulence Genes (e.g., fnbA, hla)
Specific data detailing the effect of this compound on the expression of bacterial virulence genes such as fibronectin-binding protein A (fnbA) and alpha-hemolysin (B1172582) (hla) is not present in the available literature. These genes are crucial for the pathogenicity of bacteria like Staphylococcus aureus. The fnbA gene facilitates bacterial adhesion to host cells, while hla encodes a potent toxin that can destroy red blood cells and other cell types.
Research on analogous but structurally distinct compounds, such as 2-[(Methylamino)methyl]phenol, has shown the ability to down-regulate these specific virulence genes in S. aureus. dntb.gov.ua This action is often linked to the disruption of bacterial communication systems. dntb.gov.ua However, due to structural differences between a phenol (B47542) and a coumaran core, these findings cannot be directly extrapolated to this compound without specific experimental validation.
Quorum Sensing Inhibition Mechanisms
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation, based on population density. researchgate.netbmglabtech.com This is mediated by signaling molecules called autoinducers. bmglabtech.comnih.gov The inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. mdpi.com
While the specific QS inhibition mechanism for this compound is not documented, several general mechanisms are known through which compounds, including various coumarin and benzofuran (B130515) derivatives, can disrupt this process. researchgate.netnih.gov
General Mechanisms of Quorum Sensing Inhibition
| Mechanism | Description | Potential Outcome |
|---|---|---|
| Signal Synthesis Inhibition | The compound interferes with the bacterial enzymes responsible for producing autoinducer molecules. | Reduced concentration of signaling molecules, preventing the activation of QS-regulated genes. |
| Signal Degradation | The compound, or an enzyme it activates, breaks down the autoinducer molecules in the extracellular environment. | The signal never reaches the threshold concentration needed to trigger a population-wide response. |
| Receptor Antagonism | The compound binds to the autoinducer's receptor protein on or within the bacterium, blocking the natural signal from binding. | The bacteria are unable to "sense" the presence of their neighbors, and QS-dependent gene expression is not initiated. nih.gov |
| Interference with Signaling Cascade | The compound disrupts downstream components of the signaling pathway that are activated after the receptor binds the autoinducer. | Even if the signal is detected, the message is not transmitted to regulate the target genes. nih.gov |
Studies on various natural and synthetic coumarins have confirmed their ability to interfere with QS systems, leading to reduced biofilm formation and virulence. researchgate.netnih.gov The 2,3-dihydrobenzofuran (coumaran) scaffold is recognized as a "privileged structure" in medicinal chemistry, often used to design bioactive compounds, suggesting that its derivatives could be investigated for such properties. nih.govacs.org
Macromolecular Binding Studies
The interaction of small molecules with large biological macromolecules is fundamental to their therapeutic or toxic effects. These interactions are governed by noncovalent forces such as hydrogen bonding, ionic interactions, and the hydrophobic effect. mdpi.com
Interaction with Human Serum Albumin (HSA)
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and acts as a primary transporter for a vast array of endogenous and exogenous substances, including many drugs. mdpi.comresearchgate.net The binding of a compound to HSA is a critical determinant of its pharmacokinetic profile, affecting its distribution, metabolism, and excretion.
Specific studies on the binding of this compound to HSA are not available in the reviewed literature. However, extensive research on related coumarin and benzofuran structures provides insight into how such interactions typically occur. thegoodscentscompany.comresearchgate.net
Binding Sites: HSA has several well-characterized binding sites, with Sudlow Site I (in subdomain IIA) and Sudlow Site II (in subdomain IIIA) being the primary locations for drug binding. nih.gov The binding location can be influenced by the ligand's structure and hydrophobicity. mdpi.com
Binding Affinity: The strength of the interaction is quantified by the binding constant (K_a). Studies on various coumarin derivatives have shown a wide range of binding affinities, indicating that structural modifications significantly impact how strongly a compound binds to HSA. thegoodscentscompany.com
Conformational Changes: The binding of a ligand can induce conformational changes in the HSA molecule, which can, in turn, affect its ability to bind other molecules. nih.gov These changes are often studied using spectroscopic techniques like fluorescence and circular dichroism. nih.gov
For example, studies on different aminocoumarins show that structural variations at multiple positions on the coumarin ring affect binding affinity and can determine whether one or two binding sites are occupied on the HSA molecule. thegoodscentscompany.com
Binding to Other Biological Macromolecules
Beyond HSA, small molecules can interact with a multitude of other biological macromolecules to exert their effects. These include enzymes, nucleic acids (DNA, RNA), and receptors. mdpi.compasteur.ac.ir For instance, the antibacterial activity of some benzofuran derivatives has been linked to the inhibition of DNA gyrase, an essential bacterial enzyme. dntb.gov.ua The ability of a compound to act as an inhibitor or modulator often depends on its capacity to fit into a specific binding pocket or active site on the target macromolecule. pasteur.ac.ir The study of these interactions is crucial for drug design and understanding a compound's mechanism of action. nih.gov
Structure-Activity Relationship (SAR) Elucidation for this compound and Analogs
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.comresearchgate.net By systematically modifying parts of a molecule, researchers can identify which chemical groups (pharmacophores) are essential for its effects and which can be altered to optimize properties like potency and selectivity. mdpi.com
Specific SAR studies for this compound concerning the biological activities discussed in this article are not available in the searched literature. However, the principles of SAR can be illustrated by examining research on the broader 2,3-dihydrobenzofuran (coumaran) scaffold. nih.govacs.orgprinceton.edu
Influence of Substituent Nature and Position on Molecular Interactions
The nature of a substituent (e.g., its size, electronic properties, and ability to form hydrogen bonds) and its position on the molecular scaffold are critical factors that dictate interaction with biological targets. researchgate.net
Key Principles of SAR for the Coumaran/Dihydrobenzofuran Scaffold
| Structural Modification | Potential Impact on Biological Activity | Example from Related Compounds |
|---|---|---|
| Position of Substituent | Changing the attachment point of a functional group can alter the molecule's orientation within a binding site, potentially improving or disrupting key interactions. | In 3-phenylcoumarin analogs, substitutions on the phenyl ring versus the coumarin core lead to different inhibitory profiles against enzymes like monoamine oxidase. |
| Nature of Substituent | Replacing one functional group with another (e.g., a methyl group for a halogen) can affect hydrophobicity, electronic distribution, and steric hindrance. | The introduction of a 2,3-dihydrobenzofuran moiety into a different chemical series yielded a potent triple uptake inhibitor, demonstrating the scaffold's favorable properties. |
| Stereochemistry | For chiral centers, such as the C2 position in 2-substituted coumarans, different enantiomers can exhibit vastly different biological activities due to the three-dimensional nature of receptor binding sites. | The separated enantiomers of a specific 2,3-dihydro-1-benzofuran derivative showed different potencies as cannabinoid receptor 2 agonists. nih.gov |
The 2-methylaminomethyl group on the target compound consists of a flexible chain with a basic nitrogen atom, capable of forming ionic and hydrogen bonds, and a chiral center at the C2 position of the coumaran ring. SAR studies on analogs would typically involve modifying the amine (e.g., creating secondary or tertiary amines), changing the length of the linker, and altering substituents on the aromatic part of the coumaran ring to probe their effect on activity.
Stereochemical Effects on Biological Recognition
A comprehensive search of scientific literature and chemical databases did not yield specific research data on the stereochemical effects of "this compound" (also known as 2-(methylaminomethyl)-2,3-dihydrobenzofuran) on biological recognition. There are no available studies that isolate and compare the biological activities of the individual (R)- and (S)-enantiomers of this specific compound.
However, the broader class of 2-substituted 2,3-dihydrobenzofuran derivatives has been the subject of stereochemical investigations, which can provide general mechanistic insights. The carbon at the 2-position of the coumaran ring is a chiral center when substituted with a group other than hydrogen, leading to the existence of (R)- and (S)-enantiomers. The three-dimensional arrangement of the substituent at this center is critical for how the molecule interacts with chiral biological targets such as receptors, enzymes, and ion channels.
For related 2,3-dihydrobenzofuran analogues, research has consistently shown that enantiomers can exhibit significantly different pharmacological properties. For instance, studies on other derivatives have demonstrated stereoselectivity in receptor binding affinities and functional potencies. nih.gov In one such case involving dihydrobenzofuran lignans (B1203133) acting as antitumor agents, the (2R, 3R)-enantiomer was found to be a potent inhibitor of tubulin polymerization, while the corresponding (2S, 3S)-enantiomer displayed minimal activity. researchgate.net Similarly, research into 2,3-dihydrobenzofuran-based agonists for serotonin receptors revealed that (R)-enantiomers generally displayed modestly higher binding affinity and functional potency compared to their (S)-counterparts. nih.gov
This differential activity arises because the binding pockets of biological macromolecules are themselves chiral, composed of L-amino acids. The precise spatial orientation of the functional groups on a small molecule, such as this compound, dictates the quality of the fit and the potential for forming key intermolecular interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) within the target's binding site. One enantiomer may fit optimally, leading to a strong biological response, while its mirror image may fit poorly or not at all, resulting in weak or no activity.
While no direct experimental data for this compound is available, it is a well-established principle in medicinal chemistry that the stereochemistry of such chiral compounds is a determining factor in their biological recognition and subsequent activity. Any future pharmacological investigation of this compound would necessitate the separation and individual testing of its (R)- and (S)-enantiomers to fully characterize its biological profile.
Applications in Chemical Biology and Advanced Materials Excluding Medicinal/clinical
Development of Chemical Probes and Research Tools
The 2,3-dihydrobenzofuran (B1216630) scaffold is a foundational structure for the development of chemical probes and research tools designed to investigate complex biological systems. smolecule.comnih.gov Chemical probes are small molecules used to study and manipulate proteins and biological pathways. The rigid, yet derivatizable, nature of the coumaran framework allows for the precise spatial arrangement of functional groups, which is essential for selective interaction with biological targets. cnr.it
Researchers utilize the 2,3-dihydrobenzofuran core to design molecules for specific research applications. For instance, derivatives like o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine are synthesized for potential use as chemical probes to explore biochemical pathways that involve hydroxylamines. smolecule.com Furthermore, diversity-oriented synthesis strategies have been employed to create libraries of compounds based on the 2,3-dihydrobenzofuran scaffold. caymanchem.com These libraries provide a collection of related but structurally distinct molecules that can be screened to identify potent and selective tools for studying specific enzymes or cellular processes, such as the inhibition of chlamydial growth, providing probes where genetic tools are inefficient. The development of such tools is crucial for advancing our understanding of cellular function and disease mechanisms, independent of their therapeutic application.
Fluorescent Sensing Applications in Biological Systems
While the coumarin (B35378) scaffold is more famously associated with fluorescence, the related 2,3-dihydrobenzofuran (coumaran) structure also serves as a basis for fluorescent molecules, albeit with different spectral properties. The fluorescence and ultraviolet absorption characteristics of coumaran itself have been studied, revealing information about its ring-puckering potential energy function in its ground and excited states. thegoodscentscompany.com
Alterations to the basic coumaran structure can yield derivatives with useful fluorescent properties. By incorporating specific functional groups, chemists can design coumaran-based molecules that act as sensors. Although detailed examples for 2-Methylaminomethyl coumaran are not prominent in this specific context, the broader class of dihydrobenzofurans is explored for applications in materials science, where their optical properties are of interest. smolecule.com For example, the synthesis of various substituted 2,3-dihydrobenzofurans allows for the tuning of their electronic and, consequently, their photophysical properties. Research into chromenone derivatives fused with dihydrobenzofuran rings highlights that unique structural combinations can lead to interesting fluorescent characteristics. These properties are foundational for creating sensors that can detect specific analytes or changes in their environment through a measurable fluorescent response.
Role as a Scaffold for Novel Chemical Entities in Research Chemistry
The 2,3-dihydrobenzofuran ring system is recognized as a "privileged structure" in chemistry. nih.gov This term refers to a molecular framework that is capable of providing ligands for more than one type of biological target. This versatility makes the coumaran scaffold an excellent starting point for designing libraries of novel chemical entities for research purposes. frontiersin.orgmdpi.com Its stable, bicyclic core provides a reliable three-dimensional structure upon which various functional groups can be systematically installed. cnr.it
Numerous synthetic strategies have been developed to construct and modify the 2,3-dihydrobenzofuran core, reflecting its importance to synthetic chemists. rsc.orgnih.gov These methods include:
Transition-metal-free protocols , such as reacting substituted salicylaldehydes with sulfoxonium ylides. frontiersin.org
Visible light-mediated synthesis , for example, the oxyselenocyclization of 2-allylphenols to create chalcogenide derivatives. mdpi.com
Asymmetric synthesis using biocatalytic strategies or chiral catalysts to produce specific enantiomers of tricyclic scaffolds based on the dihydrobenzofuran structure. caymanchem.com
These synthetic advancements enable the creation of diverse molecular libraries. For example, a library of 2,3-diaryl-2,3-dihydrobenzofurans was synthesized and evaluated in various biochemical and phenotypic screens to identify inhibitors of bacterial processes, serving as valuable research tools. The ability to readily access a wide range of derivatives makes the coumaran scaffold a cornerstone in the exploration of new chemical space.
| Catalyst/Reagent System | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| Sulfoxonium ylide | [4 + 1] Annulation | Transition-metal-free synthesis of the dihydrobenzofuran core. | frontiersin.org |
| I₂/SnCl₂ with Blue LED | Oxyselenocyclization | Sustainable, visible light-mediated synthesis of chalcogenide derivatives. | mdpi.com |
| Palladium (Pd) Catalysts | Heck/Cacchi Reactions | Enantioselective synthesis of polycyclic dihydrobenzofurans. | nih.gov |
| Rhodium (Rh) Catalysts | C–H Activation | Chemodivergent synthesis of 3-alkylidene-2,3-dihydrobenzofurans. | rsc.org |
| Copper (Cu) Catalysts | Intramolecular Reaction | Synthesis of chiral dihydrobenzofuran-3-ols. | rsc.org |
Catalytic Applications of Coumaran-Derived Ligands and Complexes
The coumaran framework and its derivatives are not only synthetic targets but can also play an active role in catalysis. Specifically, chiral derivatives of 2,3-dihydrobenzofuran can be employed as ligands that coordinate with metal centers to form asymmetric catalysts. These catalysts are valuable for producing enantiomerically pure compounds, a critical need in many areas of chemical synthesis.
Future Directions and Emerging Research Avenues for 2 Methylaminaminomethyl Coumaran
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the exploration of compounds like 2-Methylaminomethyl coumaran. researchgate.net AI and machine learning (ML) offer powerful tools for accelerating the design and discovery of novel analogs with potentially enhanced properties. springernature.comfrontiersin.org
Detailed Research Findings: AI-driven approaches are transforming traditional, often resource-intensive, synthesis and screening processes. researchgate.netresearchgate.net For the broader coumarin (B35378) class, AI algorithms are already being used to predict bioactivity, toxicity, and pharmacokinetic profiles, thereby streamlining the lead optimization phase. researchgate.net These computational models can analyze vast datasets of existing coumarin derivatives to identify key structural motifs responsible for specific biological activities. researchgate.net Generative AI models, in particular, can propose entirely new molecular structures, including novel coumaran derivatives, that are tailored to fit specific target proteins and exhibit desirable drug-like properties. frontiersin.org This de novo design strategy can significantly expand the chemical space around the this compound scaffold, suggesting modifications that could enhance efficacy or selectivity. frontiersin.org
Below is a table outlining how AI and ML can be applied to the study of this compound analogs.
| AI/ML Technique | Application in Compound Design & Discovery | Potential Benefit for this compound Research |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict the biological activity of novel compounds based on their chemical structure. researchgate.net | Rapidly screen virtual libraries of this compound analogs to prioritize those with the highest predicted activity. |
| Generative Models (e.g., VAEs, GANs) | Design novel molecules de novo with optimized properties. frontiersin.org | Create unique and synthetically accessible analogs of this compound with improved target affinity and selectivity. |
| Retrosynthetic Analysis Tools | Predict viable synthetic pathways for novel compounds. researchgate.net | Accelerate the synthesis of promising new derivatives identified through computational design. |
| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction | Forecast the pharmacokinetic and toxicity profiles of virtual compounds. frontiersin.org | Identify potential liabilities early in the discovery process, reducing late-stage failures and resource investment. |
Exploration of Advanced Chemoenzymatic and Biocatalytic Synthetic Methods
Future synthetic strategies for this compound and its derivatives will likely move beyond traditional chemical methods to embrace more sustainable and efficient chemoenzymatic and biocatalytic approaches. researchgate.netmdpi.com These methods utilize the high selectivity of enzymes to perform complex chemical transformations, often under milder reaction conditions.
Detailed Research Findings: The synthesis of heterocyclic compounds like coumarins is increasingly benefiting from biocatalysis. mdpi.com For instance, enzymes such as lipases have been successfully used in the synthesis of coumarin derivatives, demonstrating the potential for greener chemistry in this area. mdpi.com Chemoenzymatic strategies, which combine enzymatic steps with conventional chemical reactions, offer a powerful toolkit for creating complex molecules with high precision. researchgate.net For example, an enzymatic reaction could be used to create a chiral intermediate, which is then elaborated using traditional organic synthesis. This approach is particularly valuable for producing enantiopure compounds, which is crucial as different stereoisomers can have vastly different biological activities. Research into immobilized enzymes further enhances this potential by allowing for catalyst recycling and integration into continuous flow systems, making the synthesis more scalable and cost-effective. mdpi.com
| Synthetic Method | Description | Advantages for Synthesizing Coumaran Derivatives |
| Biocatalysis | The use of natural catalysts, such as enzymes, to perform chemical transformations on organic compounds. mdpi.com | High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, reduced environmental impact. |
| Chemoenzymatic Synthesis | A strategy that combines both biological and chemical transformations in a synthetic route. researchgate.net | Leverages the strengths of both enzymatic (selectivity) and chemical (versatility) reactions to build complex molecules efficiently. |
| Continuous Flow Reactors | Automated systems where reactants are continuously fed into a reactor and products are collected. Can incorporate immobilized enzymes. mdpi.com | Improved reaction control, enhanced safety, easier scalability, and potential for automation. |
Adapting these advanced methods could lead to more efficient, stereoselective, and environmentally friendly routes for the synthesis of this compound and its novel analogs.
High-Throughput Screening of Analog Libraries for Novel Molecular Interactions
To uncover the full therapeutic potential of the this compound scaffold, future research will depend on high-throughput screening (HTS) of diverse analog libraries. biorxiv.org HTS allows for the rapid assessment of thousands of compounds against various biological targets, significantly accelerating the identification of new lead molecules. nih.govnih.gov
Detailed Research Findings: HTS campaigns are essential for modern drug discovery. nih.gov By creating a library of compounds with systematic variations on the this compound core, researchers can explore the structure-activity relationship (SAR) in great detail. biorxiv.org Screening these libraries against a wide array of targets, such as G protein-coupled receptors, enzymes, and ion channels, can reveal unexpected biological activities. nih.gov Recent advances in screening technologies, including flow cytometry-based assays and automated microscopy, enable the analysis of complex cellular phenotypes, providing deeper insights than simple binding assays. nih.gov For example, an HTS campaign could identify derivatives of this compound that modulate autophagy or other critical cellular pathways, opening up new therapeutic possibilities. nih.gov
| Screening Approach | Principle | Application to this compound |
| Target-Based HTS | Screens a compound library against a single, validated biological target (e.g., a specific enzyme or receptor). nih.gov | Identify derivatives with high potency and selectivity for a predefined target of interest. |
| Phenotypic HTS | Screens compounds for their ability to produce a desired change in a cellular or organismal phenotype, without a priori knowledge of the target. biorxiv.org | Discover novel biological functions and therapeutic applications for the coumaran scaffold by observing its effects in a complex biological system. |
| Fragment-Based Screening | Screens smaller, low-complexity molecules ("fragments") to identify those that bind to a target, which are then optimized into more potent leads. | Could be used to identify key binding interactions for the core coumaran structure, guiding the design of more potent derivatives. |
Deeper Elucidation of Stereoselective Molecular Recognition Events
A fundamental understanding of how this compound and its analogs interact with biological targets at a three-dimensional level is crucial. Future research will focus on the deeper elucidation of stereoselective molecular recognition events, as the spatial arrangement of atoms (stereochemistry) is often a critical determinant of a compound's biological function. nih.govacs.org
Detailed Research Findings: Molecular recognition involves the specific binding between a molecule and a biological target, driven by noncovalent interactions such as hydrogen bonds, hydrophobic interactions, and π–π stacking. mdpi.comnih.gov For coumarin derivatives, the planar benzopyrone ring system is known to participate in π–π stacking and cation–π interactions with aromatic amino acid residues in protein binding sites. mdpi.com The stereochemistry of substituents can dramatically influence these interactions. Studies on other chiral compounds have shown that different enantiomers can have distinct, and sometimes opposing, pharmacological effects. Therefore, developing stereoselective synthetic methods is paramount. nih.gov Techniques like X-ray crystallography and multi-spectroscopic methods can provide detailed atomic-level pictures of how a specific stereoisomer of a this compound analog fits into its target, guiding the rational design of more potent and selective molecules. acs.orgnih.gov
| Interaction Type | Description | Relevance to Coumaran Derivatives |
| π–π Stacking | An attractive, noncovalent interaction between aromatic rings. | The aromatic benzofuran (B130515) core of coumaran can interact with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket. mdpi.com |
| Cation–π Interaction | A noncovalent force between a cation and the face of an electron-rich π system. | The coumaran ring can interact with positively charged amino acid residues like Lysine and Arginine. mdpi.com |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The amine and potential hydroxyl groups on derivatives can act as hydrogen bond donors or acceptors, forming key anchoring points with a target. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Alkyl or aryl substituents on the coumaran scaffold can occupy hydrophobic pockets within a target protein, enhancing binding affinity. nih.gov |
Understanding these stereoselective recognition events will be key to optimizing the interaction of this compound derivatives with their biological targets and minimizing off-target effects.
Advanced Spectroscopic Techniques for Real-Time Interaction Monitoring
To complement static structural data, future research will employ advanced spectroscopic techniques to monitor the interactions between this compound derivatives and their biological targets in real-time. These dynamic methods provide invaluable information on binding kinetics and conformational changes as they occur.
Detailed Research Findings: Techniques such as Fluorescence Resonance Energy Transfer (FRET) and Surface Plasmon Resonance (SPR) are powerful tools for studying molecular interactions. FRET can be used to measure distances between a fluorescently labeled coumarin derivative and a fluorescent tag on a protein, revealing binding events and conformational shifts. nih.gov SPR, a label-free technique, allows for the precise measurement of binding affinity and the kinetics (on- and off-rates) of an interaction by detecting changes in the refractive index at a sensor surface where a target molecule is immobilized. researchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like Saturation Transfer Difference (STD) NMR, can identify the specific parts of a molecule that are in direct contact with its protein target. mdpi.com Applying these advanced methods will provide a dynamic picture of how this compound analogs engage with their targets, offering insights that are crucial for understanding their mechanism of action.
| Spectroscopic Technique | Information Gained | Potential Application |
| Fluorescence Spectroscopy | Binding constants, binding stoichiometry, conformational changes in the target protein upon ligand binding. nih.gov | To quantify the binding affinity of this compound analogs to a target protein and understand how binding affects the protein's structure. |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kon, koff), binding affinity (KD). researchgate.net | To measure precisely how quickly a derivative binds to its target and how long it remains bound, which are critical parameters for drug efficacy. |
| Nuclear Magnetic Resonance (NMR) | Identification of ligand-protein binding interface (epitope mapping), structural changes. mdpi.com | To map the exact points of contact between a this compound analog and its target protein. |
| Circular Dichroism (CD) Spectroscopy | Changes in the secondary and tertiary structure of a protein upon ligand binding. | To determine if the binding of a coumaran derivative induces significant conformational changes in its target protein. |
The integration of these real-time techniques will provide a comprehensive, multi-dimensional understanding of the molecular interactions underpinning the biological activity of the this compound class of compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methylaminomethyl coumaran, and what experimental parameters are critical for optimizing yield?
- Methodological Answer : The synthesis of coumaran derivatives often involves multi-step processes. For example, a green synthesis approach includes esterification, coupling reactions, Claisen rearrangement, and oxidative cyclization starting from cinnamyl alcohol. Key parameters include solvent choice (e.g., ethanol or water for atom economy), reaction temperature (80–120°C for cyclization), and catalyst selection (e.g., iron-based catalysts for oxidative steps). Reaction progress should be monitored via TLC (chloroform:methanol:benzene = 20:1:1, Rf ≈ 0.6) .
- Characterization : Post-synthesis, structural confirmation requires 1H-NMR for stereochemical analysis (e.g., coumaran substructures ) and GC-MS for purity assessment. For this compound, derivatization with hydroxylamine or fluorescent tags enhances detection limits in LC-MS .
Q. How can researchers validate the structural identity of this compound and its intermediates?
- Analytical Workflow :
- 1H-NMR : Assign peaks to confirm methylaminomethyl substituents (δ 2.3–2.7 ppm for methylamine protons) and coumaran backbone (δ 6.5–7.5 ppm for aromatic protons) .
- GC-MS : Identify molecular ion peaks (e.g., m/z 149 for coumaran core) and fragmentation patterns. Coumaran derivatives often show dominant fragments at m/z 91 (benzofuran ring) and m/z 77 (benzene) .
- FT-IR : Key stretches include C-O-C (1250–1150 cm⁻¹) for the furan ring and N-H (3300–3500 cm⁻¹) for the methylamine group .
Advanced Research Questions
Q. What mechanistic insights explain the acetylcholinesterase (AChE) inhibitory activity of this compound?
- Methodological Approach :
- In Vitro Assays : Use housefly or stored-grain pest homogenates to measure AChE inhibition. Preincubate enzyme extracts with this compound (0.01–1.0 µM) and quantify residual activity via Ellman’s method (412 nm absorbance). IC50 values can be calculated using Probit analysis .
- Molecular Docking : Compare binding affinity with known inhibitors (e.g., donepezil) using coumaran’s methylaminomethyl group as a potential hydrogen bond donor to catalytic serine residues in AChE .
Q. How can researchers resolve contradictions in reported nitration products of coumaran derivatives?
- Case Study : Arnold and McCool (1973) reported nitration of 2-methyl-5-acetamidocoumaran yields 2-methyl-4-nitro-5-acetamidocoumaran, but later studies challenged this. To validate:
- Isomer Separation : Use HPLC with a C18 column (acetonitrile:water = 70:30) to isolate isomers.
- X-ray Crystallography : Resolve the nitro group’s position (para vs. ortho) on the benzene ring .
- Theoretical Calculations : Compare DFT-predicted NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data .
Q. What strategies enhance the bioavailability of this compound for in vivo studies?
- Advanced Formulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
